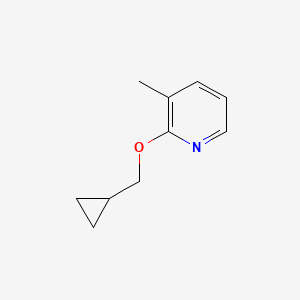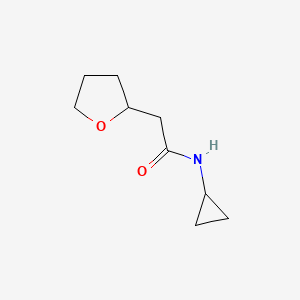![molecular formula C12H13NO2 B6496813 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole CAS No. 1455679-25-0](/img/structure/B6496813.png)
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “methyl” groups suggest the presence of -CH3 groups, and “phenoxy” indicates a phenol group connected through an oxygen atom. The “oxazole” part suggests a five-membered ring containing one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure would be based on the arrangement of the atoms and the bonds between them. The oxazole ring, being a heterocyclic compound, would form the core of the molecule, with the methyl and phenoxy groups attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the methyl and phenoxy groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. The presence of the polar oxazole ring and phenoxy group might influence these properties .Applications De Recherche Scientifique
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has been studied extensively in recent years due to its potential applications in the fields of science and medicine. It has been investigated as a potential antioxidant, antimicrobial, and anti-inflammatory agent. In addition, this compound has also been studied for its potential applications in cancer therapy and as an anti-diabetic agent.
Mécanisme D'action
The exact mechanism of action of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole is still not fully understood. However, it is believed that this compound may act as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species. In addition, this compound may also act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In animal studies, this compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, this compound has been shown to possess anti-diabetic and anti-cancer activities in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. In addition, this compound is a stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic to some organisms and can cause adverse reactions in some animal models.
Orientations Futures
The potential applications of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole are still being explored. Further research is needed to better understand the mechanism of action of this compound and to identify new uses for this compound. In addition, further studies are needed to evaluate the safety and efficacy of this compound for various medical conditions. Possible future directions for research on this compound include the development of more effective delivery systems, the evaluation of this compound as an adjuvant for cancer therapy, and the investigation of this compound as an anti-diabetic agent.
Méthodes De Synthèse
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole can be synthesized in a variety of ways, including a condensation reaction between 2-methylphenol and 2-aminoacetaldehyde, or a condensation reaction between 2-methylphenol and 2-aminobenzaldehyde. In addition, this compound can also be synthesized by a reaction between 2-methylphenol and ethyl acetoacetate. The synthesis of this compound from 2-methylphenol and 2-aminoacetaldehyde is the most commonly used method.
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKRXKODKZLHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)
